4-{1-[(4-methoxyphenyl)amino]ethylidene}-2H-thiopyran-3,5(4H,6H)-dione
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Overview
Description
4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a thiane ring and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . This method ensures the formation of the desired compound with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and scalability. The use of catalysts such as LiAlH4 and NaBH4 is common in these processes to facilitate the reduction steps .
Chemical Reactions Analysis
Types of Reactions
4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyphenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or amines in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE has several scientific research applications:
Chemistry: Used as a precursor for synthesizing more complex molecules and as a reagent in organic synthesis.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 1-(4-Fluorophenyl)-2-((5-(2-((4-methoxyphenyl)amino)ethyl)-4-phenyl-4H-1,2,4-triazol-3-yl)thio)ethanone
Uniqueness
4-{1-[(4-METHOXYPHENYL)AMINO]ETHYLIDENE}THIANE-3,5-DIONE stands out due to its unique thiane ring structure combined with a methoxyphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C14H15NO3S |
---|---|
Molecular Weight |
277.34 g/mol |
IUPAC Name |
3-hydroxy-4-[N-(4-methoxyphenyl)-C-methylcarbonimidoyl]-2H-thiopyran-5-one |
InChI |
InChI=1S/C14H15NO3S/c1-9(14-12(16)7-19-8-13(14)17)15-10-3-5-11(18-2)6-4-10/h3-6,16H,7-8H2,1-2H3 |
InChI Key |
KPNGQUPBCOGPRL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)OC)C2=C(CSCC2=O)O |
Origin of Product |
United States |
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